2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(propan-2-ylamino)pyrazol-1-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN7O3/c1-13(2)26-22-19(23-28-21(30-34-23)14-7-9-15(24)10-8-14)20(25)31(29-22)12-18(32)27-16-5-4-6-17(11-16)33-3/h4-11,13H,12,25H2,1-3H3,(H,26,29)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYRJGQVNFHJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(isopropylamino)-1H-pyrazol-1-yl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that incorporates several pharmacologically relevant moieties. This article aims to explore the biological activity of this compound based on existing research, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H21ClN6O3
- Molecular Weight : 438.90 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, focusing on its antimicrobial , anticancer , and enzyme inhibitory properties. The following sections detail these activities.
Antimicrobial Activity
Research has shown that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, a study indicated that 1,3,4-oxadiazole derivatives demonstrated comparable antibacterial activity against several strains of bacteria, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Activity
The incorporation of oxadiazole and pyrazole moieties in drug design has been linked to anticancer activity. A screening library including similar compounds revealed promising results in inhibiting cancer cell proliferation . The compound's structure suggests potential interactions with various cellular targets involved in cancer progression.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes. For example, acetylcholinesterase (AChE) inhibitors are crucial for treating neurodegenerative diseases. Compounds with similar structures have shown strong inhibitory effects against AChE with IC50 values significantly lower than standard drugs . Additionally, urease inhibition was noted as a potential mechanism for treating infections caused by urease-producing bacteria.
Case Studies and Research Findings
Several studies have focused on the biological activities of compounds similar to the target molecule:
- Antimicrobial Screening : A series of 1,3,4-oxadiazole derivatives were synthesized and screened for antimicrobial activity. Compounds demonstrated moderate to strong activity against various bacterial strains .
- Molecular Docking Studies : Molecular docking studies have elucidated the interactions between these compounds and target proteins, providing insights into their mechanisms of action .
- Antioxidant Activity : Some derivatives showed antioxidant properties that could contribute to their overall therapeutic efficacy, particularly in cancer treatment .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Analogs from Literature
Key analogs and their differences are summarized below:
Functional Group Analysis
- Oxadiazole vs. However, triazoles offer stronger hydrogen-bonding capacity, which could enhance target affinity.
- Substituent Effects: 4-Chlorophenyl (target) vs. 4-Methoxyphenyl (): Chloro groups increase electron-deficient character, possibly enhancing interactions with aromatic residues in enzymes. Methoxy groups improve solubility but may reduce binding in hydrophobic pockets. Isopropylamino (target) vs.
Pharmacological Implications
- Target Compound: The combination of 4-chlorophenyl (oxadiazole) and 3-methoxyphenyl (acetamide) balances lipophilicity and polarity, suggesting suitability for central nervous system targets. The isopropylamino group may reduce CYP-mediated metabolism compared to methylsulfanyl analogs.
- Analog : The 2-chlorobenzyl acetamide increases logP, favoring peripheral targets. Methylsulfanyl could lead to sulfoxide metabolites, altering pharmacokinetics.
- Analog : The trifluoromethyl group confers metabolic stability but may limit solubility, requiring formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
